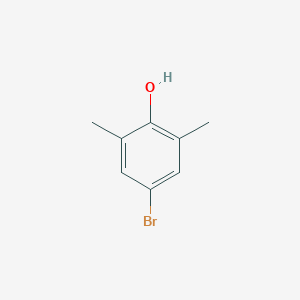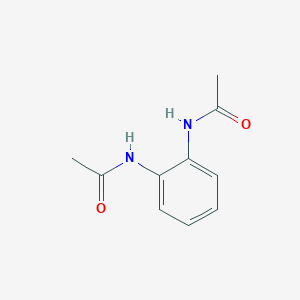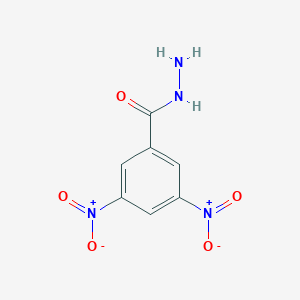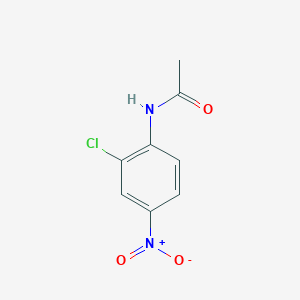
Diethyl 3-bromophthalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 3-bromophthalate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in pharmaceuticals, agrochemicals, and materials science. It is a brominated derivative of phthalic acid, which is widely used in the synthesis of various organic compounds.
Mécanisme D'action
The exact mechanism of action of Diethyl 3-bromophthalate is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the production of prostaglandins, which are involved in the inflammatory response. It may also act by inhibiting the activity of cyclooxygenase enzymes, which are involved in the synthesis of prostaglandins.
Biochemical and physiological effects:
Diethyl 3-bromophthalate has been shown to exhibit anti-inflammatory, analgesic, and antipyretic activities in animal models. It has also been shown to have a low toxicity profile and does not cause significant adverse effects at therapeutic doses. However, more studies are needed to fully understand its biochemical and physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
Diethyl 3-bromophthalate has several advantages for lab experiments. It is readily available, easy to synthesize, and has a high purity level. It also exhibits low toxicity and does not cause significant adverse effects at therapeutic doses. However, it has some limitations, such as its limited solubility in water, which may make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of Diethyl 3-bromophthalate. One potential area of research is its potential as a drug candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Another area of research is its potential as a building block in the synthesis of new organic compounds with potential applications in materials science or agrochemicals. Further studies are also needed to fully understand its mechanism of action and biochemical and physiological effects.
Conclusion:
In conclusion, Diethyl 3-bromophthalate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in pharmaceuticals, agrochemicals, and materials science. Its synthesis method is straightforward, and it has been extensively studied for its potential pharmacological activities. Although more studies are needed to fully understand its mechanism of action and biochemical and physiological effects, it has several advantages for lab experiments and holds promise for future research.
Méthodes De Synthèse
The synthesis of Diethyl 3-bromophthalate can be achieved through the bromination of phthalic anhydride using a brominating agent such as bromine or N-bromosuccinimide. The reaction can be carried out in the presence of a catalyst such as iron or copper. The resulting product can be purified by recrystallization or column chromatography. The yield of the reaction is generally high, and the purity of the product can be easily achieved.
Applications De Recherche Scientifique
Diethyl 3-bromophthalate has been extensively studied for its potential applications in pharmaceuticals. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic activities in animal models. It has also been investigated for its potential as a fungicide and herbicide. In addition, it has been used as a building block in the synthesis of various organic compounds, including dyes, pigments, and polymers.
Propriétés
Numéro CAS |
127413-58-5 |
|---|---|
Nom du produit |
Diethyl 3-bromophthalate |
Formule moléculaire |
C12H13BrO4 |
Poids moléculaire |
301.13 g/mol |
Nom IUPAC |
diethyl 3-bromobenzene-1,2-dicarboxylate |
InChI |
InChI=1S/C12H13BrO4/c1-3-16-11(14)8-6-5-7-9(13)10(8)12(15)17-4-2/h5-7H,3-4H2,1-2H3 |
Clé InChI |
MNNWYBSNAIKTLH-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C(=CC=C1)Br)C(=O)OCC |
SMILES canonique |
CCOC(=O)C1=C(C(=CC=C1)Br)C(=O)OCC |
Autres numéros CAS |
127413-58-5 |
Synonymes |
1,2-Benzenedicarboxylic acid, 3-broMo-, 1,2-diethyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-[4-(Dimethylamino)phenyl]butan-2-ol](/img/structure/B182364.png)

![N-[3-(Benzyloxy)phenyl]acetamide](/img/structure/B182376.png)






